2,4-Dimethylpyrrolidine

Description

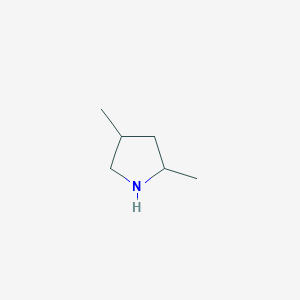

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOJVRWFIHNZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447079 | |

| Record name | Pyrrolidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-04-8 | |

| Record name | 2,4-Dimethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF3OGR1AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethylpyrrolidine chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrrolidine for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, foundational understanding of a molecule's properties is paramount to its successful application, particularly in the intricate field of drug development. This guide is crafted not as a mere repository of data, but as a technical narrative on this compound. It is designed to provide you, my fellow researchers and scientists, with not just the "what," but the "why" and "how" of this versatile heterocyclic amine. We will explore its structural nuances, delve into its spectroscopic signatures, and uncover its utility in synthesis, all while maintaining a steadfast commitment to scientific integrity and practical applicability.

The Structural Landscape of this compound: Stereoisomerism

This compound, a saturated heterocyclic amine with the molecular formula C₆H₁₃N, presents a fascinating case of stereoisomerism due to the presence of two chiral centers at positions 2 and 4 of the pyrrolidine ring.[1][2] This gives rise to two diastereomeric forms: cis and trans. Each of these diastereomers exists as a pair of enantiomers.

The stereochemical relationship between these isomers is fundamental to their application, especially in asymmetric synthesis where the precise three-dimensional arrangement of the catalyst or chiral auxiliary dictates the stereochemical outcome of the reaction.

-

cis-2,4-Dimethylpyrrolidine: In this isomer, the two methyl groups are on the same side of the pyrrolidine ring. It exists as a pair of enantiomers: (2R,4S)-2,4-dimethylpyrrolidine and (2S,4R)-2,4-dimethylpyrrolidine.[1] The (2R,4S) isomer is a meso compound due to a plane of symmetry.

-

trans-2,4-Dimethylpyrrolidine: Here, the two methyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (2S,4S)-2,4-dimethylpyrrolidine and (2R,4R)-2,4-dimethylpyrrolidine.[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are influenced by its stereochemistry. The following table summarizes key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [1][2] |

| Boiling Point | ~125-127 °C | Not explicitly found, but inferred from similar compounds. |

| Density | ~0.83 g/mL | Not explicitly found, but inferred from similar compounds. |

| pKa | ~11.2 (for the conjugate acid) | Not explicitly found, but inferred from similar compounds. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for distinguishing between the stereoisomers of this compound and for characterizing its derivatives.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of this compound. The relative orientation of the methyl groups in the cis and trans isomers leads to distinct chemical shifts and coupling constants.

¹H NMR:

-

cis Isomer: Due to the plane of symmetry in the meso form, the two methyl groups and the two protons at C2 and C4 are chemically equivalent, leading to a simpler spectrum.

-

trans Isomer: The non-equivalence of the protons and methyl groups in the chiral trans isomer results in a more complex spectrum.

¹³C NMR:

-

cis Isomer: The symmetry of the meso form results in fewer signals compared to the trans isomer.

-

trans Isomer: All six carbon atoms are chemically non-equivalent, giving rise to six distinct signals.

| Isomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| cis | CH₃ : ~1.1 (d), CH : ~2.8-3.0 (m), CH₂ : ~1.3-1.8 (m), NH : ~1.5-2.5 (br s) | CH₃ : ~19-21, CH : ~55-58, CH₂ : ~35-38, ~45-48 |

| trans | CH₃ : ~1.0-1.2 (two d), CH : ~2.5-2.9 (two m), CH₂ : ~1.2-1.9 (m), NH : ~1.5-2.5 (br s) | CH₃ : ~18-22 (two signals), CH : ~54-59 (two signals), CH₂ : ~34-39, ~44-49 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is inferred from spectral databases and related literature.[3][4][5][6]

The IR spectrum of this compound exhibits characteristic absorptions for a secondary amine.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300-3500 | N-H stretch | Medium, broad |

| 2850-2960 | C-H stretch (alkyl) | Strong |

| 1450-1470 | C-H bend (alkyl) | Medium |

| 1000-1250 | C-N stretch | Medium |

The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation patterns typical of cyclic amines. The molecular ion peak (M⁺) is expected at m/z 99.

Expected Fragmentation Pattern:

-

α-cleavage: Loss of a methyl group to form a stable iminium ion is a likely fragmentation pathway, resulting in a peak at m/z 84.

-

Ring cleavage: Fragmentation of the pyrrolidine ring can lead to various smaller charged fragments.

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the different isomers of this compound is crucial for their application in asymmetric catalysis.

Synthesis of (2S,4S)-(-)-2,4-Dimethylpyrrolidine (trans)

A common approach involves the use of a chiral starting material, such as L-proline.

Experimental Protocol:

-

Protection and Reduction of L-Proline: L-proline is first protected at the nitrogen (e.g., as a Boc or Cbz derivative) and the carboxylic acid is reduced to the corresponding alcohol. This is a critical first step to prevent unwanted side reactions and to introduce a good leaving group in a subsequent step.

-

Mesylation: The primary alcohol is then converted to a good leaving group, typically a mesylate or tosylate. This activation is necessary for the subsequent nucleophilic substitution.

-

SN2 Reaction: A methyl group is introduced with inversion of configuration at C4 via an SN2 reaction using an organocuprate reagent (e.g., lithium dimethylcuprate). The choice of a cuprate is key here for a clean substitution on a secondary carbon.

-

Deprotection and Cyclization: The protecting group on the nitrogen is removed, and the resulting amino mesylate undergoes an intramolecular cyclization to form the pyrrolidine ring.

-

Purification: The final product is purified by distillation or chromatography.

Synthesis of (2R,4S)-2,4-Dimethylpyrrolidine (cis/meso)

The synthesis of the cis isomer can be achieved through catalytic hydrogenation of a substituted pyrrole precursor.

Experimental Protocol:

-

Knorr Pyrrole Synthesis: 2,4-Dimethylpyrrole is synthesized via a Knorr pyrrole synthesis or a similar method. This provides the aromatic precursor to the desired pyrrolidine.[7]

-

Catalytic Hydrogenation: The 2,4-dimethylpyrrole is subjected to catalytic hydrogenation using a rhodium catalyst (e.g., Rh/C or Rh₂O₃) under acidic conditions. The stereoselectivity of the hydrogenation is directed by the catalyst and reaction conditions, favoring the formation of the cis isomer. The acidic medium is crucial for activating the pyrrole ring towards reduction.

-

Purification: The resulting mixture of cis and trans isomers is separated by fractional distillation or chromatography.

Applications in Asymmetric Catalysis

Chiral this compound derivatives are highly effective organocatalysts, particularly in enamine and iminium ion-mediated asymmetric reactions. Their rigid bicyclic-like structure, when derivatized (e.g., with a silyl group on the nitrogen), provides a well-defined chiral environment for stereocontrol.

Asymmetric Michael Addition

Experimental Protocol:

-

Catalyst Preparation: A solution of the chiral this compound derivative (e.g., (2S,4S)-2-(diphenyl(trimethylsilyloxy)methyl)-4-methylpyrrolidine) (10 mol%) in an appropriate solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere. The choice of the bulky silyl ether derivative is to create a sterically hindered environment to control the facial selectivity of the nucleophilic attack.

-

Reaction Setup: The aldehyde (1.0 equiv) is added to the catalyst solution and stirred for a few minutes to allow for enamine formation.

-

Addition of Michael Acceptor: The nitroalkene (1.2 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Aldol Reaction

Experimental Protocol:

-

Reaction Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., DMF or DMSO) is added the ketone (10 equiv) and the chiral this compound-based catalyst (e.g., a prolinamide derivative) (10-20 mol%). The use of a protic co-catalyst (e.g., benzoic acid) can be beneficial in some cases to facilitate proton transfer in the catalytic cycle.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., -20 °C to room temperature) for a period of time (typically 24-72 hours) until the starting aldehyde is consumed (monitored by TLC or ¹H NMR).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or ¹H NMR analysis of the corresponding Mosher's esters.[8][9]

Safety and Handling

This compound is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, with its rich stereochemistry, serves as a powerful testament to the importance of three-dimensional structure in chemistry. This guide has aimed to provide a comprehensive yet practical overview of its properties, synthesis, and applications. It is my hope that the insights and protocols detailed herein will not only serve as a valuable resource but also inspire further innovation in the application of this remarkable molecule in your research and development endeavors.

References

- Harding, K. E., & Burks, S. R. (1982). Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. The Journal of Organic Chemistry, 47(4), 755–757.

- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

-

SpectraBase. (n.d.). cis-2,4-Dimethyl-pyrrolidine. [Link]

- Singh, V. K., & Kumar, P. (2015). Asymmetric aldol reaction catalyzed by trans-4-hydroxy-(S)-prolinamides under solvent-free conditions. Tetrahedron: Asymmetry, 26(12-13), 647-653.

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0039686). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Bae, J.-Y., Lee, H.-J., Youn, S.-H., Kwon, S.-H., & Cho, C.-W. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. Organic Letters, 12(19), 4352–4355.

- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Case Study in Asymmetric Catalysis. Chemistry – A European Journal, 8(1), 36-44.

- Al-Hourani, B. J. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(4), M1163.

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Link]

- Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(5), 810–816.

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. [Link]

-

University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. [Link]

-

ResearchGate. (2013). Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. [Link]

- Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432–440.

-

ResearchGate. (2011). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. [Link]

-

MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Sci-Hub. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. [Link]

-

PubChem. (n.d.). (2R,4S)-2,4-dimethylpyrrolidine. [Link]

-

GSRS. (n.d.). This compound, (2S,4S)-. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. [Link]

-

PubChem. (n.d.). This compound hydrochloride. [Link]

-

Reddit. (2017). Finding unique H-1 NMR signals. [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

YouTube. (2018). 15.2 The Number of Signals in C 13 NMR. [Link]

-

YouTube. (2023). What is 13C-NMR Spectroscopy? Ft. Professor Dave. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

ResearchGate. (2015). Synthesis, Crystal Structure, and Biological Activity of cis/trans Amide Rotomers of ( Z )- N ′-(2-Oxoindolin-3-ylidene)formohydrazide. [Link]

-

PubMed. (1995). Novel syntheses of cis and trans isomers of combretastatin A-4. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. [Link]

-

YouTube. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. [Link]

-

University of California, Irvine. (n.d.). Experiment 19 — Aldol Condensation. [Link]

-

Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]

-

Whitman College. (2012). Chemistry 211 Experiment 5. [Link]

-

ResearchGate. (2018). Asymmetric Synthesis of cis - and trans -2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. [Link]

-

ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

-

ResearchGate. (2010). ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. [Link]

-

National Institutes of Health. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. [Link]

-

Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 4a. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Dalton Transactions. (2010). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. [Link]

-

Semantic Scholar. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). 1H Nuclear Magnetic Resonance. [Link]

-

National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

National Institutes of Health. (2017). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. [Link]

-

CORE. (n.d.). Protonated chiral prolinamide catalyzed enantioselective direct aldol reaction in water. [Link]

-

ResearchGate. (n.d.). IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PubMed. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

-

Sci-Hub. (n.d.). Asymmetric epoxidation of α,β-unsaturated aldehydes catalyzed by a spiro-pyrrolidine-derived organocatalyst. [Link]

-

Frontiers. (2022). Organocatalytic asymmetric synthesis of P-stereogenic molecules. [Link]

-

Beilstein Journals. (2019). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. [Link]

-

ResearchGate. (2021). Recent Developments on Brønsted Acid Catalyzed Asymmetric Aldol Reactions and the Fate of the Catalysts. [Link]

-

Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

-

National Institutes of Health. (2016). Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. [Link]

-

PubMed. (2010). A Concise Synthesisof (2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol (LAB1). [Link]

-

PubMed. (1993). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-. [Link]

-

National Institutes of Health. (2014). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

-

White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. [Link]

-

National Institutes of Health. (2012). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Reddit. (2020). Can NMR distinguish between stereoisomers?. [Link]

-

Oxford Instruments. (n.d.). X-Pulse | Spectra. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. (n.d.). Comparison of ¹³C NMR spectra of compounds 2–4 from δC 0 to 100 ppm;.... [Link]

-

PubMed. (n.d.). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]

-

ResearchGate. (2015). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

National Institutes of Health. (n.d.). 2-Methylpyrrolidine. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

The Structural Landscape of this compound: Stereoisomerism

This compound, with the chemical formula C₆H₁₃N, is a saturated heterocyclic amine characterized by a five-membered pyrrolidine ring substituted with two methyl groups at positions 2 and 4.[1][2] The presence of two stereocenters at these positions gives rise to a set of stereoisomers, which are crucial to understand for applications in stereoselective synthesis.

The isomers are classified into two main diastereomeric groups: cis and trans, based on the relative orientation of the two methyl groups with respect to the plane of the pyrrolidine ring.

-

cis-2,4-Dimethylpyrrolidine: In this configuration, the methyl groups are situated on the same side of the ring. This diastereomer exists as a meso compound, (2R,4S)-2,4-dimethylpyrrolidine, which possesses an internal plane of symmetry and is therefore achiral and superimposable on its mirror image.

-

trans-2,4-Dimethylpyrrolidine: In this arrangement, the methyl groups are on opposite sides of the ring. This diastereomer exists as a pair of enantiomers: (2S,4S)-2,4-dimethylpyrrolidine and (2R,4R)-2,4-dimethylpyrrolidine. These two molecules are non-superimposable mirror images of each other.[2]

The distinct three-dimensional structures of these stereoisomers are fundamental to their differing chemical and physical properties, and most importantly, their efficacy and selectivity as chiral catalysts or auxiliaries in asymmetric synthesis.

Physicochemical and Spectroscopic Properties

The stereochemical differences between the cis and trans isomers of this compound influence their physical and spectroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [1][2] |

| Boiling Point | Approximately 125-127 °C | Inferred from similar compounds |

| Density | Approximately 0.83 g/mL | Inferred from similar compounds |

| pKa (of conjugate acid) | Approximately 11.2 | Inferred from similar compounds |

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers due to their different symmetries.

¹H NMR: The chemical shifts and coupling constants of the ring protons and methyl groups are sensitive to their spatial arrangement. In the cis (meso) isomer, the plane of symmetry leads to fewer signals compared to the trans (chiral) isomer.

¹³C NMR: Similarly, the number of unique carbon environments differs. The cis isomer will show fewer signals than the trans isomer, where all six carbons are chemically distinct.

| Isomer | Approximate ¹H Chemical Shifts (ppm) | Approximate ¹³C Chemical Shifts (ppm) |

| cis | CH₃ : ~1.1 (d); CH : ~2.9 (m); CH₂ : ~1.4-1.8 (m); NH : ~1.6 (br s) | CH₃ : ~20; CH : ~56; CH₂ (C3): ~36; CH₂ (C5): ~46 |

| trans | CH₃ : ~1.0-1.2 (2 x d); CH : ~2.6-2.8 (2 x m); CH₂ : ~1.3-1.9 (m); NH : ~1.6 (br s) | CH₃ : ~19, ~21; CH : ~55, ~58; CH₂ (C3): ~35; CH₂ (C5): ~45 |

Note: These are estimated values based on data from spectral databases and related compounds. Actual values may vary based on solvent and experimental conditions.[3][4][5][6]

The IR spectrum is useful for confirming the presence of the secondary amine functionality.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H Stretch | Medium, Broad |

| 2850 - 2960 | C-H Stretch (Alkyl) | Strong |

| 1450 - 1470 | C-H Bend (Alkyl) | Medium |

| 1000 - 1250 | C-N Stretch | Medium |

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound is expected at m/z 99.

Expected Fragmentation Pattern:

-

α-cleavage: Loss of a methyl group (CH₃) from the carbon adjacent to the nitrogen is a characteristic fragmentation for amines, leading to a stable iminium ion. This would result in a peak at m/z 84 (M-15).

-

Ring Opening: Cleavage of the bonds within the pyrrolidine ring can also occur, leading to a variety of smaller fragments.

Synthesis of this compound Stereoisomers

The ability to synthesize specific stereoisomers of this compound is essential for its use in asymmetric catalysis.

Synthesis of (2S,4S)-(-)-2,4-Dimethylpyrrolidine (trans)

This synthesis often starts from a readily available chiral precursor to control the stereochemistry.

Experimental Protocol:

-

Protection and Reduction: L-proline is N-protected (e.g., with a Boc group) and the carboxylic acid is reduced to a primary alcohol using a reducing agent like LiAlH₄. This initial protection is crucial to prevent the amine from interfering with subsequent reactions.

-

Mesylation: The resulting alcohol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group (mesylate). This step activates the position for nucleophilic attack.

-

SN2 Reaction: The mesylate is then reacted with lithium dimethylcuprate (LiCu(CH₃)₂). This organocuprate reagent delivers a methyl group via an Sₙ2 reaction, inverting the stereocenter at the C4 position.

-

Deprotection and Cyclization: The N-Boc protecting group is removed under acidic conditions (e.g., with TFA), and the resulting amino-mesylate spontaneously cyclizes to form the desired pyrrolidine ring.

-

Purification: The final product is isolated and purified by distillation under reduced pressure.

Synthesis of (2R,4S)-2,4-Dimethylpyrrolidine (cis)

The cis isomer is often prepared by the stereoselective reduction of a pyrrole precursor.

Experimental Protocol:

-

Pyrrole Formation: 2,4-Dimethylpyrrole is synthesized using a classical method such as the Knorr pyrrole synthesis.[7] This provides the aromatic core that will be reduced.

-

Catalytic Hydrogenation: The 2,4-dimethylpyrrole is hydrogenated using a heterogeneous catalyst like rhodium on carbon (Rh/C) in an acidic solvent such as acetic acid. The catalyst surface and the acidic conditions guide the hydrogenation to occur from the same face of the pyrrole ring, leading to the formation of the cis product with high diastereoselectivity.

-

Purification: The reaction mixture is worked up to remove the catalyst and solvent, and the resulting product can be purified by distillation.

Applications in Asymmetric Catalysis

Chiral derivatives of this compound are highly valued as organocatalysts in a variety of asymmetric transformations, leveraging enamine and iminium ion catalysis.

Asymmetric Michael Addition

Experimental Protocol:

-

Catalyst and Reactant Setup: In a dry reaction vial under an inert atmosphere, the chiral this compound-derived catalyst (e.g., a diarylprolinol silyl ether, 10 mol%) is dissolved in a non-polar solvent like toluene. The aldehyde (1.0 equiv) is then added, and the mixture is stirred for 5-10 minutes to facilitate the formation of the enamine intermediate. This pre-formation is often key to achieving high reactivity and selectivity.

-

Addition of Electrophile: The Michael acceptor, such as a nitroalkene (1.2 equiv), is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0 °C or room temperature) and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to give the desired Michael adduct. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Aldol Reaction

-

Reaction Setup: In a reaction vessel, the aldehyde (1.0 equiv), the ketone (e.g., acetone, 10 equiv), and the chiral this compound-based catalyst (e.g., a prolinamide derivative, 20 mol%) are combined in a suitable solvent such as DMSO or under neat conditions. The use of a large excess of the ketone helps to drive the reaction towards the desired product and minimize self-condensation of the aldehyde.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, often sub-ambient (e.g., -20 °C), to enhance enantioselectivity. The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent like ethyl acetate.

-

Purification and Analysis: The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess of the purified β-hydroxy ketone are determined by chiral HPLC or by ¹H NMR analysis of a diastereomeric derivative, such as a Mosher's ester.

Safety and Handling

This compound is a flammable, corrosive, and toxic substance. Appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. The container should be tightly sealed.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has provided a detailed technical overview of this compound, with a focus on its structure, properties, synthesis, and applications in asymmetric catalysis. The stereochemical diversity of this molecule, coupled with its efficacy as an organocatalyst, makes it a valuable tool for the modern synthetic chemist. A thorough understanding of the principles and protocols outlined herein is intended to empower researchers to effectively and safely utilize this versatile compound in the pursuit of novel chemical entities and more efficient synthetic methodologies.

References

-

Harding, K. E., & Burks, S. R. (1982). Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. The Journal of Organic Chemistry, 47(4), 755–757. Available at: [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]

-

SpectraBase. (n.d.). cis-2,4-Dimethyl-pyrrolidine. Available at: [Link]

-

Singh, V. K., & Kumar, P. (2015). Asymmetric aldol reaction catalyzed by trans-4-hydroxy-(S)-prolinamides under solvent-free conditions. Tetrahedron: Asymmetry, 26(12-13), 647-653. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0039686). Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Bae, J.-Y., Lee, H.-J., Youn, S.-H., Kwon, S.-H., & Cho, C.-W. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. Organic Letters, 12(19), 4352–4355. Available at: [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Case Study in Asymmetric Catalysis. Chemistry – A European Journal, 8(1), 36-44. Available at: [Link]

-

Al-Hourani, B. J. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(4), M1163. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(5), 810–816. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Available at: [Link]

-

University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Available at: [Link]

-

ResearchGate. (2013). Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. Available at: [Link]

-

Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432–440. Available at: [Link]

-

ResearchGate. (2011). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Available at: [Link]

-

MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

-

Sci-Hub. (2010). Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. Available at: [Link]

-

PubChem. (n.d.). (2R,4S)-2,4-dimethylpyrrolidine. Available at: [Link]

-

GSRS. (n.d.). This compound, (2S,4S)-. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Available at: [Link]

-

PubChem. (n.d.). This compound hydrochloride. Available at: [Link]

-

Reddit. (2017). Finding unique H-1 NMR signals. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

YouTube. (2018). 15.2 The Number of Signals in C 13 NMR. Available at: [Link]

-

YouTube. (2023). What is 13C-NMR Spectroscopy? Ft. Professor Dave. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

-

ResearchGate. (2015). Synthesis, Crystal Structure, and Biological Activity of cis/trans Amide Rotomers of ( Z )- N ′-(2-Oxoindolin-3-ylidene)formohydrazide. Available at: [Link]

-

PubMed. (1995). Novel syntheses of cis and trans isomers of combretastatin A-4. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Available at: [Link]

-

YouTube. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

-

Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]

-

Whitman College. (2012). Chemistry 211 Experiment 5. Available at: [Link]

-

ResearchGate. (2018). Asymmetric Synthesis of cis - and trans -2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Available at: [Link]

-

ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. Available at: [Link]

-

National Institutes of Health. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the.... Available at: [Link]

-

ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 4a. Available at: [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Dalton Transactions. (2010). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Available at: [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. Available at: [Link]

-

Semantic Scholar. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

University of Calgary. (n.d.). 1H Nuclear Magnetic Resonance. Available at: [Link]

-

National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]

-

National Institutes of Health. (2017). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Available at: [Link]

-

CORE. (n.d.). Protonated chiral prolinamide catalyzed enantioselective direct aldol reaction in water. Available at: [Link]

-

ResearchGate. (n.d.). IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. Available at: [Link]

-

Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Available at:

-

Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Available at:

-

PubMed. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Available at: [Link]

-

Sci-Hub. (n.d.). Asymmetric epoxidation of α,β-unsaturated aldehydes catalyzed by a spiro-pyrrolidine-derived organocatalyst. Available at: [Link]

-

Frontiers. (2022). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Available at: [Link]

-

Beilstein Journals. (2019). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Available at: [Link]

-

ResearchGate. (2021). Recent Developments on Brønsted Acid Catalyzed Asymmetric Aldol Reactions and the Fate of the Catalysts. Available at: [Link]

-

Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Available at: [Link]

-

National Institutes of Health. (2016). Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. Available at: [Link]

-

PubMed. (2010). A Concise Synthesisof (2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol (LAB1). Available at: [Link]

-

PubMed. (1993). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-. Available at: [Link]

-

National Institutes of Health. (2014). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Available at: [Link]

-

White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

-

National Institutes of Health. (2012). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Available at: [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

-

Reddit. (2020). Can NMR distinguish between stereoisomers?. Available at: [Link]

-

Oxford Instruments. (n.d.). X-Pulse | Spectra. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of ¹³C NMR spectra of compounds 2–4 from δC 0 to 100 ppm;.... Available at: [Link]

-

PubMed. (n.d.). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Available at: [Link]

-

ResearchGate. (2015). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Methylpyrrolidine. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]

Sources

- 1. (2R,4S)-2,4-dimethylpyrrolidine | C6H13N | CID 12717763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Stereoselective Synthesis of cis-2,4-Dimethylpyrrolidine

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of modern asymmetric catalysis.[1][2] Specifically, the cis-2,4-dimethylpyrrolidine isomer presents a unique stereochemical arrangement that is of significant interest to researchers in drug development and process chemistry. This technical guide provides an in-depth examination of the most direct and reliable method for its synthesis: the stereoselective catalytic hydrogenation of 2,4-dimethylpyrrole. We will explore the mechanistic underpinnings of stereocontrol, provide validated, step-by-step experimental protocols for both the precursor and the final product, and detail the analytical techniques required for structural and stereochemical verification. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this valuable chemical entity.

Introduction: The Significance of the cis-2,4-Dimethylpyrrolidine Scaffold

The structural and stereochemical properties of substituted pyrrolidines profoundly influence their biological activity and catalytic efficacy. The five-membered ring is not planar, allowing its substituents to occupy distinct three-dimensional space, which is critical for precise molecular recognition in biological systems.[2] Pyrrolidine derivatives are integral components of numerous FDA-approved pharmaceuticals, natural products, and are widely employed as organocatalysts.[1]

The cis-2,4-dimethyl substitution pattern, in particular, establishes a defined spatial relationship between the two methyl groups on the same face of the ring. This specific arrangement is crucial for applications where the pyrrolidine acts as a chiral ligand in metal-catalyzed reactions or as a core fragment in pharmacologically active molecules that target enzymes or receptors with high specificity.[3]

The primary challenge in synthesizing this target lies in controlling the diastereoselectivity to favor the cis isomer over the trans alternative. This guide focuses on the most robust strategy to achieve this: the heterogeneous catalytic hydrogenation of an aromatic pyrrole precursor.

Core Synthetic Strategy: Stereoselective Hydrogenation

The most effective and scalable route to cis-2,4-dimethylpyrrolidine is a two-stage process that begins with the construction of the pyrrole ring, followed by its complete reduction.

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the Starting Material: 2,4-Dimethylpyrrole

A reliable and well-documented method for synthesizing the pyrrole precursor is the Knorr pyrrole synthesis, followed by hydrolysis and decarboxylation. This procedure is adapted from the trusted collection of protocols in Organic Syntheses.[4][5]

Mechanism Insight: The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. In this one-pot variation, ethyl acetoacetate is first nitrosated to form an α-oximino derivative. This intermediate is then reduced in situ by zinc dust to generate the transient α-amino-ketoester, which immediately condenses with another molecule of ethyl acetoacetate to form the pyrrole ring.[6]

This protocol is a two-step process starting from the synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[5]

Part A: Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate

-

Reaction Setup: In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 390 g (3 moles) of ethyl acetoacetate and 900 mL of glacial acetic acid.

-

Nitrosation: Cool the solution to 5°C in an ice-salt bath. With vigorous stirring, add a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 mL of water dropwise, maintaining the temperature between 5-7°C.

-

Reduction: After the addition, stir for 30 minutes. Add 196 g (3 gram atoms) of zinc dust in portions, ensuring the addition is fast enough to maintain a gentle boil. After all the zinc is added, reflux the mixture for 1 hour.

-

Work-up: While hot, decant the solution into 10 L of vigorously stirred water. Wash the zinc residue with two 50-mL portions of hot glacial acetic acid and add the washings to the water.

-

Isolation: After standing overnight, filter the crude product by suction, wash with water, and dry to yield 205–230 g (57–64%) of the dicarboxylate product.[5]

Part B: 2,4-Dimethylpyrrole [4]

-

Hydrolysis & Decarboxylation: In a 3-L round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 mL of water. Add 120 g (0.5 mole) of the crude dicarboxylate from Part A.

-

Heating: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for 2-3 hours until the paste liquefies.

-

Steam Distillation: Raise the oil bath temperature to 160°C and introduce superheated steam (220–250°C). Distill until no more oily product comes over (approx. 2.5-3 L of distillate).

-

Extraction: Extract the distillate with ether (1 x 200 mL, then 3 x 100 mL). Dry the combined ethereal extracts over anhydrous potassium carbonate.

-

Purification: Remove the ether by distillation and then distill the residue, collecting the fraction boiling at 160–165°C. The yield is typically 27-30 g (57–63%).[4]

Stage 2: Stereoselective Hydrogenation

The key to achieving the desired cis stereochemistry is the catalytic hydrogenation of the planar 2,4-dimethylpyrrole ring.

Mechanism of Stereocontrol: Heterogeneous catalytic hydrogenation proceeds via the adsorption of the substrate onto the catalyst surface. The planar aromatic pyrrole ring adsorbs onto the metal surface (e.g., Rhodium, Ruthenium). The diatomic hydrogen molecule also adsorbs onto the surface and dissociates into hydrogen atoms. These atoms are then added to the same face of the adsorbed pyrrole ring in a stepwise manner. This syn-addition mechanism ensures that both new C-H bonds at positions 2 and 5, and subsequently at 3 and 4, are formed on the same side of the ring, directly leading to the cis configuration of the substituents.[1][2]

Sources

- 1. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI Deutschland GmbH [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Reduction of 2,4‐Diacylpyrroles and the Synthesis of a 2,4‐Divinylpyrrole | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

An In-Depth Technical Guide to the Stereoselective Synthesis of trans-2,4-Dimethylpyrrolidine

Foreword: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that interact with biological targets with high affinity and specificity. Within this class of heterocycles, stereochemically defined disubstituted pyrrolidines are of particular interest to researchers and drug development professionals. The precise arrangement of substituents on the pyrrolidine ring can dramatically influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of the stereoselective synthesis of a key member of this family: trans-2,4-dimethylpyrrolidine. By delving into the causal relationships behind synthetic strategies and providing detailed, field-proven protocols, this document aims to empower researchers to confidently construct this valuable molecular architecture.

Strategic Approaches to the Synthesis of trans-2,4-Dimethylpyrrolidine

The primary challenge in the synthesis of trans-2,4-dimethylpyrrolidine lies in the precise control of stereochemistry at two distinct chiral centers. The desired trans relationship between the methyl groups at the C2 and C4 positions necessitates a carefully planned synthetic sequence. Broadly, these syntheses can be categorized into two main approaches: those that construct the pyrrolidine ring from acyclic precursors in a stereocontrolled manner, and those that modify an existing pyrrolidine scaffold.

A powerful and frequently employed strategy for constructing the 2,4-disubstituted pyrrolidine core is through a Michael addition reaction, followed by cyclization and subsequent stereoselective reduction.[2] This approach offers a high degree of convergence and allows for the introduction of the desired substituents at an early stage.

The Michael Addition/Cyclization/Reduction Cascade: A Mechanistic Overview

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound is a cornerstone of carbon-carbon bond formation. In the context of 2,4-disubstituted pyrrolidine synthesis, a key disconnection involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a lactam (a cyclic amide). The stereochemistry of the final product is then dictated by the stereoselective reduction of this lactam.

The causality behind this strategic choice is rooted in the reliability and predictability of each step. The Michael addition can often be controlled to favor the desired diastereomer through the use of chiral auxiliaries or organocatalysts. The subsequent reductive cyclization is typically a high-yielding process. Finally, the stereoselective reduction of the resulting pyrrolidinone is a well-precedented transformation, with a variety of reagents known to favor the formation of either the cis or trans isomer.

A Validated Synthetic Pathway to trans-2,4-Dimethylpyrrolidine

The following section details a robust and reproducible synthetic route to trans-2,4-dimethylpyrrolidine, commencing with a stereoselective Michael addition. This pathway is designed to be a self-validating system, where the successful execution of each step provides the necessary precursor for the subsequent transformation in high purity and yield.

Key Experimental Workflow

The overall synthetic strategy can be visualized as a three-stage process:

-

Formation of the γ-Nitro Ester Intermediate: A Michael addition between a crotonate ester and a nitroalkane to establish the carbon skeleton with the desired 2,4-substitution pattern.

-

Reductive Cyclization to the Pyrrolidinone: Reduction of the nitro group to an amine, which spontaneously cyclizes to form the corresponding 2,4-dimethylpyrrolidin-5-one.

-

Diastereoselective Reduction to the Target Pyrrolidine: Stereoselective reduction of the lactam carbonyl to a methylene group, yielding the final trans-2,4-dimethylpyrrolidine.

Caption: Overall synthetic workflow for trans-2,4-dimethylpyrrolidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-nitro-3-methylpentanoate

This procedure details the base-catalyzed Michael addition of nitroethane to methyl crotonate. The choice of a mild base is crucial to prevent polymerization of the acrylate.

-

Reagents and Materials:

-

Methyl crotonate

-

Nitroethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Step-by-Step Methodology:

-

To a solution of methyl crotonate (1.0 eq) in anhydrous toluene (2 M) at 0 °C under an inert atmosphere, add nitroethane (1.2 eq).

-

Add DBU (0.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with 1 M HCl and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 4-nitro-3-methylpentanoate.

-

Protocol 2: Synthesis of 3,5-Dimethyl-2-pyrrolidinone

This protocol describes the reductive cyclization of the γ-nitro ester. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reagents and Materials:

-

Methyl 4-nitro-3-methylpentanoate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

-

Step-by-Step Methodology:

-

Dissolve methyl 4-nitro-3-methylpentanoate (1.0 eq) in methanol (0.5 M).

-

Add 10% Pd/C (5 mol %) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3,5-dimethyl-2-pyrrolidinone. The product is often of sufficient purity for the next step without further purification.

-

Protocol 3: Synthesis of trans-2,4-Dimethylpyrrolidine

This final step involves the stereoselective reduction of the lactam to the desired pyrrolidine. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is necessary for this transformation. The stereochemical outcome is dictated by the delivery of the hydride from the less sterically hindered face of the lactam-aluminum complex, which typically favors the formation of the trans isomer.

-

Reagents and Materials:

-

3,5-Dimethyl-2-pyrrolidinone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Anhydrous potassium carbonate

-

-

Step-by-Step Methodology:

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether (1 M) at 0 °C under an inert atmosphere, add a solution of 3,5-dimethyl-2-pyrrolidinone (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain trans-2,4-dimethylpyrrolidine.

-

Data Presentation and Characterization

The successful synthesis of trans-2,4-dimethylpyrrolidine and its intermediates should be confirmed by standard analytical techniques.

| Compound | Expected Yield | Key Characterization Data |

| Methyl 4-nitro-3-methylpentanoate | 70-80% | ¹H NMR, ¹³C NMR, IR, MS |

| 3,5-Dimethyl-2-pyrrolidinone | 85-95% | ¹H NMR, ¹³C NMR, IR, MS |

| trans-2,4-Dimethylpyrrolidine | 60-70% | ¹H NMR, ¹³C NMR, GC-MS (to confirm diastereomeric ratio) |

Authoritative Grounding and Mechanistic Insights

The stereochemical outcome of the final reduction step is of paramount importance. The preference for the trans isomer upon reduction with LiAlH₄ can be rationalized by considering the coordination of the lactam carbonyl to the aluminum center. The bulky aluminum hydride complex will then deliver the hydride to the carbonyl carbon from the face opposite to the existing methyl group at the adjacent carbon, thus leading to the trans product.

For a more detailed discussion on the stereoselective reduction of cyclic amides, the reader is referred to foundational texts in organic chemistry and specialized reviews on the topic.

Applications in Drug Development

The trans-2,4-dimethylpyrrolidine scaffold is a valuable building block in the design of novel therapeutic agents. Its rigid structure and the specific spatial orientation of the methyl groups can be exploited to achieve high selectivity for a variety of biological targets. For instance, derivatives of 2,4-disubstituted pyrrolidines have been investigated for their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as ligands for nicotinic acetylcholine receptors. The precise stereochemistry of the substituents is often critical for potent biological activity.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route to trans-2,4-dimethylpyrrolidine. By understanding the mechanistic underpinnings of each reaction and adhering to the detailed experimental protocols, researchers can confidently access this important molecular scaffold. The strategic use of a Michael addition followed by a diastereoselective reduction provides a robust and efficient pathway to the target molecule, opening avenues for its application in the discovery and development of new medicines.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

-

A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Short and Efficient Diastereoselective Synthesis of Pyrrolidinone-Containing Dipeptide Analogues. PubMed. Available at: [Link]

-

Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal. Available at: [Link]

-

New stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by cyclization of aminyl radicals generated from 2. Sci-Hub. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. Available at: [Link]

-

Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH. Available at: [Link]

-

A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Available at: [Link]

-

Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. PubMed. Available at: [Link]

-

Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. ACS Publications. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

-

Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Request PDF. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

-

Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. PubMed. Available at: [Link]

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. PubMed Central. Available at: [Link]

-

Asymmetric, exo Selective Synthesis of trans -4,5-Disubstituted Pyrrolidines. Request PDF. Available at: [Link]

-

Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Semantic Scholar. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. RUA. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. NIH. Available at: [Link]

-

Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. Semantic Scholar. Available at: [Link]

-

Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. PubMed. Available at: [Link]

-

Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. PubMed. Available at: [Link]

-

2,4-Dimethylpyrrolidine hydrochloride. PubChem. Available at: [Link]

Sources

Chiral Resolution of 2,4-Dimethylpyrrolidine Enantiomers: A Technical Guide for Drug Development Professionals

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules such as 2,4-dimethylpyrrolidine, a versatile building block in numerous drug candidates, the isolation of single enantiomers is often a regulatory and therapeutic necessity. This technical guide provides an in-depth exploration of the primary methodologies for the chiral resolution of this compound enantiomers. We will delve into the mechanistic principles and practical execution of classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. Each section is designed to offer not just a protocol, but a strategic framework for decision-making, rooted in the causality of experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient strategies for obtaining enantiomerically pure this compound.

Introduction: The Imperative of Chirality in Drug Design

Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). The U.S. Food and Drug Administration (FDA) has established clear guidelines emphasizing the need to characterize the pharmacological and toxicological profiles of individual enantiomers.[1] Consequently, the development of single-enantiomer drugs has become standard practice in the pharmaceutical industry, necessitating efficient and scalable methods for chiral resolution.[2]

This compound, with its two stereogenic centers, can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The separation of these enantiomers is a crucial step in the synthesis of many targeted therapeutics. This guide will focus on the resolution of these enantiomers, providing a comprehensive overview of the most effective techniques.

Classical Resolution via Diastereomeric Salt Formation

The formation of diastereomeric salts is a time-honored and industrially viable method for resolving racemic amines.[3] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers possess distinct characteristics, most notably solubility.[4] By reacting a racemic amine with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization.[5]

The Causality of Reagent and Solvent Selection

The success of a diastereomeric salt resolution hinges on maximizing the solubility difference between the two diastereomeric salts. The choice of the chiral resolving agent and the crystallization solvent is therefore of paramount importance.

-

Chiral Resolving Agent: For basic amines like this compound, chiral carboxylic acids are the resolving agents of choice. Tartaric acid derivatives, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) and (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), are particularly effective due to their rigid structures and multiple hydrogen bonding sites, which can lead to more defined crystalline lattices and greater differentiation between diastereomers.[6] The selection of the resolving agent is often empirical, and a screening of several candidates is advisable.

-

Solvent System: The solvent must be chosen to ensure that one diastereomeric salt is sparingly soluble while the other remains in solution. A solvent or solvent mixture (e.g., ethanol/water, methanol, acetone) is typically selected through solubility studies. The goal is to identify conditions where the difference in solubility is maximized, allowing for high recovery of the desired enantiomer with high enantiomeric excess (e.e.).

Diagram 1: Workflow for Classical Resolution

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Field-Proven Protocol for Classical Resolution

This protocol is a representative procedure for the resolution of racemic trans-2,4-dimethylpyrrolidine, based on established methods for similar pyrrolidine derivatives.[7]

Materials:

-

Racemic trans-2,4-dimethylpyrrolidine

-

(+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)

-

Methanol

-

Diethyl ether

-

2 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g (0.101 mol) of racemic trans-2,4-dimethylpyrrolidine in 100 mL of methanol in a 250 mL Erlenmeyer flask.

-

In a separate flask, dissolve 37.9 g (0.101 mol) of (+)-DBTA in 150 mL of methanol, heating gently if necessary.

-

Slowly add the warm DBTA solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

-

Fractional Crystallization:

-

Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

To improve the enantiomeric purity, recrystallize the solid from a minimal amount of boiling methanol. Allow the solution to cool slowly to room temperature and then to 4 °C before collecting the crystals by filtration. Monitor the enantiomeric excess of the amine at each recrystallization step using chiral HPLC or GC.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in 100 mL of water and 100 mL of diethyl ether in a separatory funnel.

-

Add 2 M NaOH solution dropwise with shaking until the aqueous layer is strongly basic (pH > 12) and all the solid has dissolved.

-

Separate the layers and extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2,4-dimethylpyrrolidine.

-

-

Recovery and Racemization of the Unwanted Enantiomer (Optional):

-

The unwanted enantiomer can be recovered from the mother liquor by a similar basic workup.

-

For process efficiency, the unwanted enantiomer can be racemized for recycling. A common method for racemization of similar amines involves heating with a catalyst such as a Raney nickel or using a thiyl radical-mediated hydrogen abstraction process.[8]

-

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[9] In a typical EKR of a racemic amine, an enzyme, often a lipase or a protease, catalyzes the acylation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.[10][11]

The Rationale Behind Enzyme and Acyl Donor Selection

-